molecular formula C19H18ClNO4 B2407093 ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate CAS No. 439111-08-7

ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate

Cat. No.: B2407093
CAS No.: 439111-08-7
M. Wt: 359.81
InChI Key: GIXZZICJOQMTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate is a carbamate derivative featuring a 4-oxo-3,4-dihydro-2H-chromen-3-yl (benzopyranone) moiety linked to a 3-chlorophenyl group via a methylene bridge. This compound’s structural complexity arises from the fused aromatic system of the chromen ring and the electron-withdrawing chloro substituent, which may influence its physicochemical properties and interactions with biological targets .

For example, O-Phenyl-N-(4-chlorophenyl) carbamate (C₁₃H₁₀ClNO₂) was prepared using phenyl chloroformate and 4-chloroaniline under reflux conditions . The chromen ring formation likely involves cyclization steps, as seen in the synthesis of 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, where salicyaldehyde and acetic acid were employed to construct the benzopyranone core .

Crystallographic analysis of related compounds, such as (4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate (C₁₄H₁₀Cl₃NO₂), has been performed using SHELXL and ORTEP software, suggesting that similar methods could resolve the target compound’s stereochemistry and packing interactions .

Properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(4-oxo-2,3-dihydrochromen-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-2-24-19(23)21-17(12-6-5-7-13(20)10-12)15-11-25-16-9-4-3-8-14(16)18(15)22/h3-10,15,17H,2,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZZICJOQMTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1COC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin to form an intermediate, which is then reacted with ethyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenyl group to dihydrochromenyl derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydrochromenyl derivatives, and various substituted carbamates. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate is characterized by its unique structure, which includes a carbamate functional group and a chromene moiety. The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in preliminary studies:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli8 µg/mL
Candida auris16 µg/mL

These findings suggest that the compound may be effective against drug-resistant strains, potentially serving as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of chromene compounds can induce apoptosis in cancer cells:

Cell Line Viability (%) IC50 (µM)
Caco-2 (colon cancer)39.8% (vs control)5
A549 (lung cancer)56.9% (vs control)10

The data indicates that the compound significantly reduces cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Testing

In a study examining various derivatives of carbamate compounds, this compound was tested against clinical isolates of resistant pathogens. Results demonstrated its efficacy compared to standard antibiotics, highlighting its potential role in addressing antibiotic resistance .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound in vitro against multiple cancer cell lines. The study reported a significant reduction in cell viability and increased apoptosis markers in treated cells compared to untreated controls, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The chromen ring in the target compound increases molecular weight and aromaticity compared to simpler phenyl carbamates .
  • Chlorine substituents enhance lipophilicity and may improve membrane permeability but could reduce solubility in polar solvents .

Crystallographic and Computational Analysis

  • Software such as SHELXL and ORTEP have been widely used to refine crystal structures of carbamates, resolving bond lengths and angles with precision . For example, O-Phenyl-N-(4-chlorophenyl) carbamate exhibited a dihedral angle of 85° between phenyl rings, influencing packing efficiency .
  • The target compound’s chromen ring may adopt a puckered conformation, as seen in related 2H-chromen derivatives, affecting crystallinity and solubility .

Biological Activity

Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H18ClN1O4C_{18}H_{18}ClN_{1}O_{4} and features a carbamate functional group linked to a chlorophenyl and a chromenyl moiety. The structural characteristics suggest potential interactions with biological targets due to the presence of electron-withdrawing groups and aromatic systems.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, compounds containing the chromen-3-yl moiety have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA4315.2
Similar Chromen DerivativeHT298.1

The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity and Mutagenicity

A critical aspect of evaluating new compounds is understanding their cytotoxicity and potential mutagenicity. Preliminary assessments indicate that this compound does not exhibit significant mutagenic effects in standard assays, which is promising for its development as a therapeutic agent .

Case Study 1: Anticancer Efficacy in vitro

In a controlled laboratory setting, this compound was tested against various cancer cell lines, including A431 (epidermoid carcinoma) and MCF7 (breast cancer). The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against common pathogenic bacteria. The results showed that at concentrations above 12.5 µg/mL, the compound effectively inhibited bacterial growth, suggesting its utility as a lead compound for antibiotic development.

Q & A

Q. What are the established synthetic routes for ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate, and how can reaction conditions be optimized?

The synthesis of structurally related carbamates often involves coupling aromatic amines with chloroformate derivatives under controlled conditions. For example, O-phenyl-N-(4-chlorophenyl) carbamate was synthesized by reacting phenyl chloroformate with 4-chloroaniline in a 1:1 molar ratio, yielding 78% after recrystallization from methanol . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, CCl₄) enhance reactivity.
  • Temperature : Reactions are typically conducted at 20–25°C to minimize side products.
  • Purification : Column chromatography or recrystallization (e.g., methanol or ethanol) improves purity.
    For the target compound, analogous steps may involve coupling 3-chlorophenylamine with a chromenone-derived intermediate.

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Infrared (IR) Spectroscopy : Carbamates exhibit strong carbonyl stretches at ~1700–1705 cm⁻¹ and N-H stretches at 3300–3350 cm⁻¹ .
  • Thin-Layer Chromatography (TLC) : Use ethanol/DMSO (3:1) to monitor reaction progress; single-spot confirmation (Rf = 0.76 in related compounds) ensures homogeneity .
  • ¹H NMR : Aromatic protons (δ 7.1–8.1 ppm) and amide N-H (δ ~9.4 ppm) are diagnostic .
  • HPLC : Reverse-phase HPLC with C18 columns can assess lipophilicity (log k values) for structure-property relationships .

Q. How can researchers troubleshoot low yields during synthesis?

Common issues include:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres.
  • Side reactions : Add pyridine to scavenge HCl during carbamate formation .
  • Incomplete coupling : Optimize stoichiometry (e.g., 1.2:1 molar ratio of chloroformate to amine) and extend reaction time (12–24 hours) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • LogP calculation : Use fragment-based methods (e.g., Crippen’s method) or software like MarvinSuite, leveraging molecular descriptors (PSA = ~60 Ų, molecular weight ~370 g/mol) .
  • Docking studies : Molecular dynamics simulations can model interactions with biological targets (e.g., enzymes with chromenone-binding pockets).

Q. How can conflicting spectral data from different studies be resolved?

Discrepancies in IR or NMR data often arise from solvent effects or impurities. For example:

  • Solvent shifts : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase or acetylcholinesterase, using chromogenic substrates (e.g., Ellman’s reagent for cholinesterase activity).
  • Cell-based studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values .
  • Structure-Activity Relationship (SAR) : Modify the chromenone or carbamate moieties and compare activity profiles .

Q. How can lipophilicity be experimentally determined, and why is it critical for drug design?

  • HPLC-derived log k : Correlate retention times with reference standards (e.g., n-octanol/water partitioning) to estimate logP .
    Lipophilicity impacts membrane permeability and bioavailability, guiding lead optimization for CNS or antimicrobial applications.

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation.
  • Thermal stability : Conduct DSC analysis to identify safe temperature ranges for large-scale reactions.
  • Yield consistency : Use statistical tools (e.g., Design of Experiments) to optimize variables like pH and catalyst loading .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Reproducibility checks : Repeat synthesis and characterization under identical conditions.
  • Crystallographic validation : Obtain single-crystal X-ray diffraction data to confirm molecular geometry .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., Ferriz et al. vs. Imramovsky et al.) to identify methodological differences .

Q. What experimental controls are essential to ensure data reliability in biological assays?

  • Positive/Negative controls : Include known inhibitors (e.g., aspirin for COX assays) and solvent-only samples.
  • Dose-response curves : Use at least five concentrations to calculate accurate EC₅₀/IC₅₀ values .
  • Blinded analysis : Minimize bias by coding samples and using automated plate readers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.